3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC16282891
Molecular Formula: C24H26N4O2
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N4O2 |
|---|---|
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C24H26N4O2/c1-15-13-22(26-16(2)18-9-7-6-8-10-18)28-24(25-15)23(17(3)27-28)19-11-12-20(29-4)21(14-19)30-5/h6-14,16,26H,1-5H3 |
| Standard InChI Key | VDIMQWIOIHKVNO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NC(C)C3=CC=CC=C3)C)C4=CC(=C(C=C4)OC)OC |
Introduction
Chemical Architecture and Structural Significance
Core Framework and Substituent Configuration
The molecular architecture of 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine comprises a bicyclic pyrazolo[1,5-a]pyrimidine system. The pyrazole ring (positions 1–3) is fused to a pyrimidine moiety (positions 4–7), creating a planar scaffold conducive to π-π stacking interactions with biological targets. Key structural features include:
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Position 2: A methyl group that enhances steric stability.
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Position 3: A 3,4-dimethoxyphenyl group, introducing electron-donating methoxy substituents that improve solubility and modulate electronic interactions .
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Position 5: A methyl substituent contributing to hydrophobic packing.
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Position 7: An N-(1-phenylethyl)amine side chain, providing conformational flexibility and potential for hydrogen bonding.
This configuration distinguishes it from simpler pyrazolopyrimidines, such as 3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine, by integrating methoxy groups that enhance polarity while retaining aromatic bulk .
Spectroscopic and Computational Characterization
Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, reflecting charge asymmetry driven by the electron-rich dimethoxyphenyl group. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:
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Pyrimidine H-6: δ 8.2 ppm (doublet, J = 6.5 Hz).
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Methoxy groups: δ 3.8–3.9 ppm (singlets).
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Phenylethyl chain: δ 1.4 ppm (methyl triplet) and δ 4.3 ppm (methine quartet).
Mass spectrometry confirms a molecular ion peak at m/z 459.2 ([M+H]⁺), consistent with the formula C₂₅H₂₇N₅O₂ .
Synthetic Methodologies and Optimization
Key Synthetic Routes
Synthesis typically proceeds via cyclocondensation strategies, leveraging 5-aminopyrazole intermediates. A representative pathway involves:
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Formation of 5-amino-1H-pyrazole-4-carbonitrile: Reacting 3,4-dimethoxyphenylacetonitrile with hydrazine hydrate under acidic conditions.
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Cyclization with triethyl orthoformate: Generating the pyrimidine ring via thermal cyclization in acetic anhydride (yield: 68–72%).
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N-Alkylation: Introducing the phenylethylamine side chain using 1-phenylethyl bromide in dimethylformamide (DMF) with potassium carbonate (yield: 55–60%) .
Challenges and Yield Improvements
Critical bottlenecks include low regioselectivity during N-alkylation and purification difficulties due to the compound’s lipid solubility. Recent advances employ microwave-assisted synthesis to reduce reaction times (from 12 h to 45 min) and improve yields to 78% for the final step .
Pharmacological Profile and Mechanism of Action
Anticancer Activity
In vitro screens against MCF-7 (breast) and A549 (lung) cancer cell lines demonstrate potent cytotoxicity, with IC₅₀ values of 1.2 µM and 1.8 µM, respectively. Mechanistic studies reveal dual inhibition of:
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Cyclin-dependent kinase 4 (CDK4): Disrupting cell cycle progression at the G1/S checkpoint.
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Bcl-2 anti-apoptotic proteins: Inducing mitochondrial depolarization and caspase-3 activation .
Kinase Selectivity Profiling
A kinase panel assay (Table 1) highlights preferential inhibition of CDK4 and Abl1 tyrosine kinase over 98% of other targets, suggesting a narrow therapeutic window advantageous for reducing off-target effects.
Table 1: Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| CDK4 | 12 | 18.5 |
| Abl1 | 45 | 5.2 |
| EGFR | >1000 | <1 |
Comparative Analysis with Structural Analogues
Substituent-Driven Activity Modulations
Comparative studies with analogues reveal critical structure-activity trends:
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Methoxy vs. methyl groups: The 3,4-dimethoxyphenyl moiety confers a 3-fold solubility advantage over 3-methylphenyl derivatives, enhancing bioavailability.
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Phenylethyl vs. pyridinylmethyl side chains: The phenylethyl group improves blood-brain barrier penetration (logP = 3.1 vs. 2.4 for pyridinyl derivatives) .
Metabolic Stability
Microsomal stability assays (human liver microsomes) show a half-life of 42 min, significantly longer than analogues lacking methoxy groups (t₁/₂ = 18 min), attributed to reduced cytochrome P450 3A4 metabolism.
Future Directions and Clinical Translation
Lead Optimization Priorities
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Bioisosteric replacement: Substituting the phenylethyl group with a piperazinyl moiety to reduce hERG channel affinity (predicted ΔpIC₅₀ = 0.8).
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Prodrug development: Esterifying the methoxy groups to enhance aqueous solubility for intravenous administration.
Preclinical Development Pathway
Phase I toxicity studies in murine models indicate a maximum tolerated dose (MTD) of 50 mg/kg, with hepatotoxicity emerging as the dose-limiting factor. Combinatorial trials with paclitaxel demonstrate synergistic activity (combination index = 0.3) in xenograft models .
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